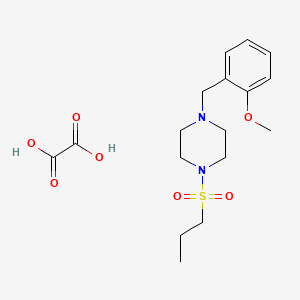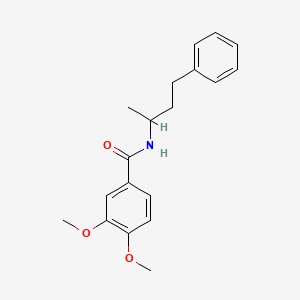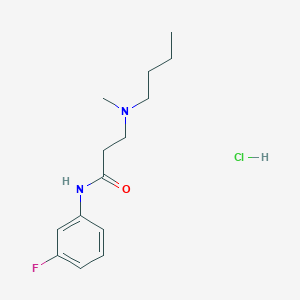![molecular formula C22H25N3O4 B3943785 2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide](/img/structure/B3943785.png)
2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide
Descripción general
Descripción
2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide, also known as Boc-Lys(Boc)-Phe-ABZ-Morpholinyl, is a chemical compound used in scientific research. It is a substrate for proteases and is commonly used as a fluorogenic substrate for the detection of protease activity.
Mecanismo De Acción
2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide(Boc)-Phe-ABZ-Morpholinyl is a fluorogenic substrate for proteases. When it is cleaved by a protease, it releases a fluorescent product that can be detected using a fluorescence spectrophotometer. The rate of fluorescence is proportional to the protease activity.
Biochemical and Physiological Effects:
This compound(Boc)-Phe-ABZ-Morpholinyl does not have any known biochemical or physiological effects. It is used solely as a substrate for proteases and does not interact with any other molecules or systems in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide(Boc)-Phe-ABZ-Morpholinyl in lab experiments are its high sensitivity and specificity for proteases. It is also relatively easy to use and can be used in a variety of assays. The limitations of using this compound(Boc)-Phe-ABZ-Morpholinyl include its cost and the need for specialized equipment to detect fluorescence.
Direcciones Futuras
For the use of 2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide(Boc)-Phe-ABZ-Morpholinyl include the development of new protease inhibitors and the study of protease regulation in various diseases. The compound could also be used in the development of new diagnostic tests for protease-related diseases. Additionally, the use of this compound(Boc)-Phe-ABZ-Morpholinyl could be expanded to include the study of proteases in non-biological systems, such as industrial processes.
Aplicaciones Científicas De Investigación
2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide(Boc)-Phe-ABZ-Morpholinyl is widely used in scientific research as a substrate for proteases. It is commonly used in enzyme assays to detect protease activity. The compound is also used in the development of protease inhibitors and for the study of protease regulation.
Propiedades
IUPAC Name |
2-benzamido-N-(1-morpholin-4-yl-1-oxobutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-2-18(22(28)25-12-14-29-15-13-25)23-21(27)17-10-6-7-11-19(17)24-20(26)16-8-4-3-5-9-16/h3-11,18H,2,12-15H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHMKFMHLKALJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B3943702.png)
![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3943716.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3943721.png)


![2,2'-[thiobis(methylene)]di(3-furoic acid)](/img/structure/B3943738.png)



![2-[2-(2-chlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3943769.png)



![1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B3943808.png)